molecular formula C7H6BrClZn B14884016 2-Chloro-4-methylphenylZinc bromide

2-Chloro-4-methylphenylZinc bromide

Cat. No.: B14884016
M. Wt: 270.9 g/mol
InChI Key: LZHAVTLEIOMNIZ-UHFFFAOYSA-M
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Description

2-Chloro-4-methylphenylZinc bromide is an organozinc compound with the molecular formula C7H6BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is a valuable reagent in the field of organometallic chemistry due to its ability to form carbon-carbon bonds.

Preparation Methods

2-Chloro-4-methylphenylZinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-4-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and more efficient catalysts to optimize yield and purity .

Chemical Reactions Analysis

2-Chloro-4-methylphenylZinc bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. Major products formed from these reactions include biaryl compounds, ketones, and aldehydes .

Scientific Research Applications

2-Chloro-4-methylphenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of aryl halides and the subsequent formation of biaryl compounds .

Comparison with Similar Compounds

2-Chloro-4-methylphenylZinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and 4-methylphenylzinc bromide. While these compounds share similar reactivity, this compound is unique due to the presence of both chloro and methyl substituents on the aromatic ring. This unique structure can influence its reactivity and selectivity in various chemical reactions .

Similar compounds include:

  • Phenylzinc bromide
  • 4-Methylphenylzinc bromide
  • 2-Chlorophenylzinc bromide

These compounds are also used in organic synthesis and share similar properties but differ in their substituents and reactivity .

Properties

Molecular Formula

C7H6BrClZn

Molecular Weight

270.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-methylbenzene-6-ide

InChI

InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

LZHAVTLEIOMNIZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[C-]C=C1)Cl.[Zn+]Br

Origin of Product

United States

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